4,5-Dichloro-3-hydroxyisothiazole

Description

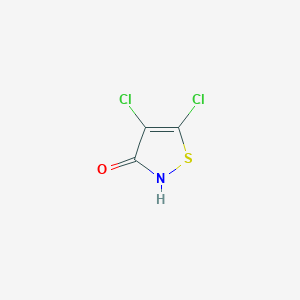

4,5-Dichloro-3-hydroxyisothiazole (C₃HCl₂NOS(OH)) is a halogenated isothiazole derivative characterized by chlorine atoms at positions 4 and 5 and a hydroxyl group at position 3. Its synthesis typically involves cyclization reactions of thioamide precursors or halogenation of hydroxyisothiazole intermediates . Recent crystallographic studies (CCDC 2213501–2213504, 2243955–2243956) confirm its planar heterocyclic core, with intramolecular hydrogen bonding between the hydroxyl group and adjacent nitrogen, stabilizing the structure .

Properties

IUPAC Name |

4,5-dichloro-1,2-thiazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2NOS/c4-1-2(5)8-6-3(1)7/h(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOQQUKTKZBUOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SNC1=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337441 | |

| Record name | 3(2H)-Isothiazolone, 4,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25658-72-4 | |

| Record name | 3(2H)-Isothiazolone, 4,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structurally Related Isothiazole Derivatives

3,5-Dichloro-4-isothiazolecarbonitrile

- Structure : Chlorine at positions 3 and 5, and a nitrile group at position 4 (C₄Cl₂N₂S).

- Synthesis : Prepared via cyclization of thioamide derivatives with chlorinating agents, as described by Hatchard (1964) .

- Key Differences : The absence of a hydroxyl group reduces hydrogen-bonding capacity compared to 4,5-dichloro-3-hydroxyisothiazole. The electron-withdrawing nitrile group enhances electrophilic reactivity, making it more reactive in nucleophilic substitutions .

5-Chloro-2-methyl-4-isothiazolin-3-one

- Structure: Chlorine at position 5, methyl at position 2, and a ketone at position 3 (C₄H₄ClNOS).

- Applications : Widely used as a biocide (CAS 26172-55-4) due to its antimicrobial properties .

- Key Differences : The ketone group at position 3 increases electrophilicity but reduces acidity compared to the hydroxyl group in this compound. The methyl group enhances steric hindrance, limiting ring functionalization .

5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile)

- Structure : Two brominated isothiazole units linked by a disulfide bond (C₆Br₂N₄S₃).

- Synthesis : Produced via oxidative coupling of thiol precursors, as patented by Hatchard (1964) .

- Key Differences : The disulfide bridge enables dimerization, altering solubility and redox properties. Bromine substituents increase molecular weight and polarizability compared to chlorine analogs .

Physicochemical and Spectral Properties

Table 1: Comparative Physicochemical Data

- Hydrogen Bonding : The hydroxyl group in this compound facilitates stronger intermolecular interactions than chloro or methyl substituents in analogs, impacting crystal packing .

- Electron Density : DFT calculations reveal that the hydroxyl group donates electron density to the isothiazole ring, reducing electrophilicity at position 4 compared to nitrile-substituted derivatives .

Reactivity and Functionalization Potential

- This compound : The hydroxyl group allows for derivatization via esterification or etherification, while chlorine atoms enable cross-coupling reactions (e.g., Suzuki-Miyaura) .

- 3,5-Dichloro-4-isothiazolecarbonitrile : The nitrile group undergoes hydrolysis to amides or reduction to amines, expanding its utility in heterocyclic synthesis .

- 5-Chloro-2-methyl-4-isothiazolin-3-one: Limited functionalization due to steric hindrance from the methyl group; primarily used as a biocidal agent without further modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.